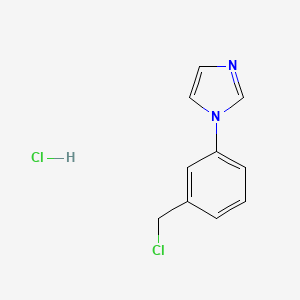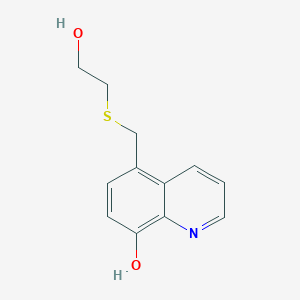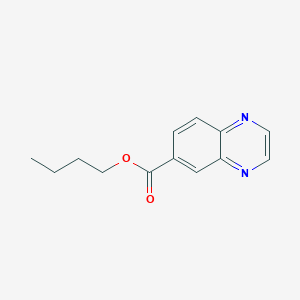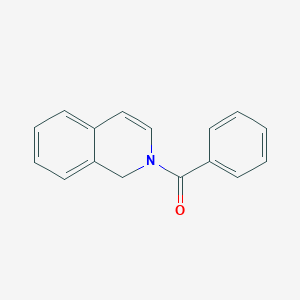
1-(3-Methyl-6-nitro-1H-indazol-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methyl-6-nitro-1H-indazol-1-yl)propan-1-one is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound features a nitro group at the 6-position and a methyl group at the 3-position of the indazole ring, with a propan-1-one moiety attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-6-nitro-1H-indazol-1-yl)propan-1-one typically involves the following steps:
Nitration: The starting material, 3-methylindazole, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Acylation: The nitrated product is then subjected to acylation with propanoyl chloride in the presence of a base such as pyridine to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methyl-6-nitro-1H-indazol-1-yl)propan-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Oxidation: The propan-1-one moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
Reduction: 1-(3-Methyl-6-amino-1H-indazol-1-yl)propan-1-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: 1-(3-Methyl-6-nitro-1H-indazol-1-yl)propanoic acid.
Scientific Research Applications
1-(3-Methyl-6-nitro-1H-indazol-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-6-nitro-1H-indazol-1-yl)propan-1-one depends on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential enzymes or cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that damage bacterial DNA.
Comparison with Similar Compounds
1-(3-Methyl-1H-indazol-1-yl)propan-1-one: Lacks the nitro group, which may result in different chemical and biological properties.
1-(6-Nitro-1H-indazol-1-yl)propan-1-one: Lacks the methyl group, which may affect its reactivity and interactions.
Uniqueness: 1-(3-Methyl-6-nitro-1H-indazol-1-yl)propan-1-one is unique due to the presence of both the nitro and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a versatile intermediate in various chemical and pharmaceutical applications.
Properties
CAS No. |
62235-19-2 |
|---|---|
Molecular Formula |
C11H11N3O3 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
1-(3-methyl-6-nitroindazol-1-yl)propan-1-one |
InChI |
InChI=1S/C11H11N3O3/c1-3-11(15)13-10-6-8(14(16)17)4-5-9(10)7(2)12-13/h4-6H,3H2,1-2H3 |
InChI Key |
GUAVPSCUNUFEQX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-(2,8-Dimethyl-3a,8-dihydro-1H-pyrazolo[1,5-b]indazol-3-yl)ethanone](/img/structure/B11877196.png)




![3-(4-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11877249.png)

